N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide
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Overview
Description
N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide is an organic compound that features a furan ring, an amine group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide can be achieved through several methods. One common approach involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound typically involve high-temperature reactions between furan and ethylamine. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form furan-2-ylmethylamine derivatives.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents such as ethyl acetate .
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, furan-2-ylmethylamine derivatives, and various substituted amides and esters .
Scientific Research Applications
N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and amine group play crucial roles in these interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-((furan-2-ylmethyl)-amino)-ethyl)-acetamide
- N-(furan-2-ylmethyl)furan-2-carboxamide
- N-(furan-2-ylmethyl)aniline
Uniqueness
N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and amine group make it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethylamino)ethyl]acetamide |
InChI |
InChI=1S/C9H14N2O2/c1-8(12)11-5-4-10-7-9-3-2-6-13-9/h2-3,6,10H,4-5,7H2,1H3,(H,11,12) |
InChI Key |
YYLWSGKHCNUKTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCC1=CC=CO1 |
Origin of Product |
United States |
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